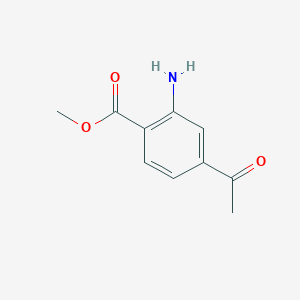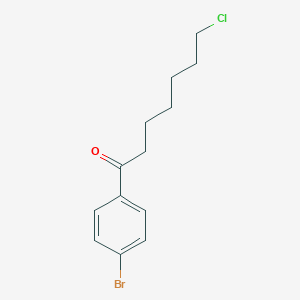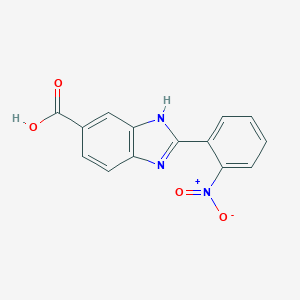
5-methylsulfanyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazol-2-amine, 5-(methylthio)- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methylthio group at the 5-position and an amino group at the 2-position, making it a unique derivative of imidazole. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a methylthio-substituted aldehyde in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, tautomerization, and cyclization, to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazol-2-amine, 5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazol-2-amine, 5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
1H-Imidazol-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially less active in certain biological contexts.
5-Methylthio-1H-imidazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
2-Methylthio-1H-imidazole: The position of the methylthio group affects its reactivity and interaction with other molecules.
Uniqueness: 1H-Imidazol-2-amine, 5-(methylthio)- is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
186247-98-3 |
|---|---|
Fórmula molecular |
C4H7N3S |
Peso molecular |
129.19 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) |
Clave InChI |
QMBXWAIUELXFCM-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(N1)N |
SMILES canónico |
CSC1=CN=C(N1)N |
Sinónimos |
1H-Imidazol-2-amine,4-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


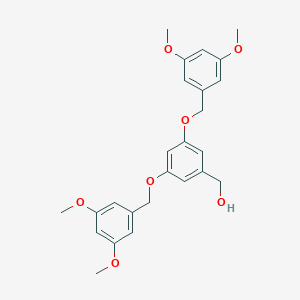
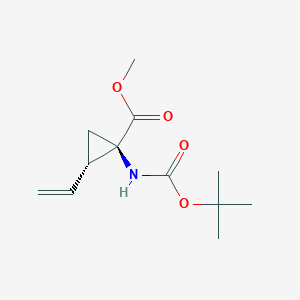
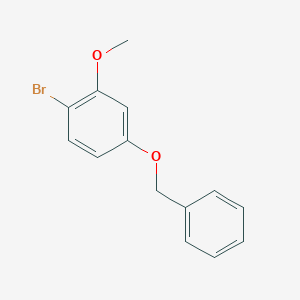
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
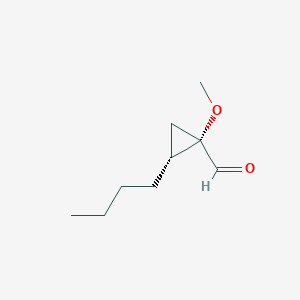
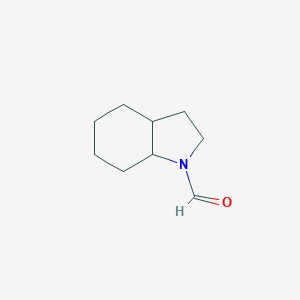
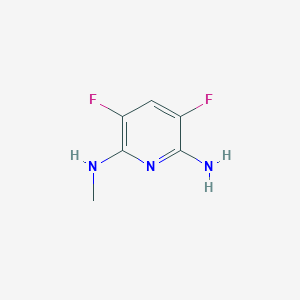
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
